molecular formula C13H13N3O2 B12935658 N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide CAS No. 144465-03-2

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide

Cat. No.: B12935658
CAS No.: 144465-03-2
M. Wt: 243.26 g/mol
InChI Key: GDEUPSRHIIWHAY-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrazine core, a nitrogen-containing heterocycle that is a privileged scaffold in the development of bioactive molecules . The structure combines this pyrazine ring with a 4-methoxyphenyl group and an acetamide linker, making it a potential building block for the synthesis of more complex compounds or for use in structure-activity relationship (SAR) studies . While specific pharmacological data for this compound may be limited, its molecular framework is highly relevant. Pyrazine derivatives are extensively investigated for a wide spectrum of biological activities. Research on analogous structures has shown that compounds containing the pyrazine-acetamide motif can serve as key intermediates in developing receptor imaging agents . Furthermore, other N-arylpyrazine-2-carboxamides have been reported to possess significant antimycobacterial activity, and various pyrazine derivatives are known to exhibit hypnotic, anticancer, and antiviral properties . The presence of the acetamide group is also significant, as it is a common feature in many kinase inhibitors and other therapeutic agents, often contributing to crucial hydrogen-bonding interactions with biological targets . Researchers may explore this compound as a starting point for developing novel inhibitors for specific enzymatic pathways or as a synthetic intermediate in heterocyclic chemistry. This product is intended for research purposes as a chemical building block or for investigative studies in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

144465-03-2

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide

InChI

InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17)

InChI Key

GDEUPSRHIIWHAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide typically involves the condensation of pyrazin-2-amine with 4-methoxybenzoyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide across several cancer cell lines. The compound exhibits significant cytotoxic effects, with the following findings:

  • IC50 Values :
    • A549 (lung cancer): 0.83 ± 0.07 μM
    • MCF-7 (breast cancer): 0.15 ± 0.08 μM
    • HeLa (cervical cancer): Values pending further study

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis through mechanisms such as cell cycle arrest and mitochondrial dysfunction. These findings suggest that this compound may serve as a promising lead in the development of new anticancer therapies.

Antimicrobial Activity

The compound has also shown considerable antimicrobial properties, exhibiting activity against various pathogens comparable to standard antibiotics. In vitro tests indicate that it can inhibit bacterial growth effectively, suggesting its potential as an alternative treatment option in combating antibiotic-resistant strains.

Data Summary

ApplicationCell LineIC50 Value (μM)Mechanism of Action
AnticancerA5490.83 ± 0.07Apoptosis induction
AnticancerMCF-70.15 ± 0.08Cell cycle arrest
AntimicrobialVarious PathogensTBDInhibition of bacterial growth

Case Study 1: Anticancer Effects

A recent study screened a library of compounds and identified this compound as a promising anticancer agent. The compound effectively reduced tumor growth in multicellular spheroids, demonstrating its potential for further development into a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted to assess the antimicrobial efficacy of this compound revealed that it exhibited comparable antibacterial activity to standard antibiotics against various pathogens, indicating its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Fluoro and Chloro Derivatives

  • N-(5-(4-Fluorophenyl)pyrazin-2-yl)acetamide (F-Clmd) and N-(5-(4-Chlorophenyl)pyrazin-2-yl)acetamide (Cl-Clmd)
    • Structural Differences : The 4-methoxy group in the target compound is replaced with fluoro (F-Clmd) or chloro (Cl-Clmd) substituents.
    • Photophysical Properties : Time-dependent density functional theory (TD-DFT) calculations indicate that excited-state transitions in these analogs involve localized excitations on the pyrazine ring, similar to the target compound .
    • Spectral Data : NMR and mass spectrometry data confirm structural integrity, with distinct shifts for fluorine (δ ~ -110 ppm in $^{19}\text{F}$-NMR) and chlorine (isotopic patterns in HRMS) .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent LogP* HRMS [M+H]+ Key Spectral Features
Target Compound 4-OCH₃ 1.8 432.09723 Methoxy singlet (δ 3.8 ppm)
F-Clmd 4-F 1.5 416.08912 Fluorine coupling in $^{19}\text{F}$-NMR
Cl-Clmd 4-Cl 2.0 432.05627 Chlorine isotopic peak clusters

*Predicted using Molinspiration software.

Heterocyclic Core Modifications

Pyridazine and Thiazolotriazole Derivatives

  • Pyridazinone Analogs: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () replaces pyrazine with pyridazinone, altering electronic properties. This compound acts as a specific FPR2 agonist, demonstrating the impact of core heterocycle modifications on receptor selectivity .
  • Thiazolotriazole Derivatives: Compounds like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide () exhibit anti-infective activity (75–78% yields), highlighting how fused heterocycles enhance biological potency compared to simpler pyrazine systems .

Table 2: Heterocyclic Core Impact on Bioactivity

Compound Type Core Structure Bioactivity (IC₅₀ or EC₅₀) Key Applications
Target Compound Pyrazine Not reported Under investigation
Pyridazinone Analog () Pyridazinone FPR2 agonist (EC₅₀ < 1 µM) Neutrophil activation
Thiazolotriazole () Thiazolo[2,3-c]triazole Anti-infective (MIC: 2–8 µg/mL) Bacterial/fungal infections

Pharmacological Comparisons

Enzyme Inhibition and Anticancer Activity

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives : 3D-QSAR models predict inhibitory activity against protein tyrosine phosphatases (PTPs), with experimental IC₅₀ values ranging from 69–87 µM (). The 4-methoxy group enhances blood sugar reduction in diabetic rat models (21.4% at 100 mg/kg) .
  • Thiadiazol-2-yl-acetamide Derivatives: Novel phenoxy analogs like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide show potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), outperforming 5-fluorouracil in some cases () .

Table 3: Pharmacological Profiles of Selected Analogs

Compound Target/Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound Not reported
PTP Inhibitor (3a, ) Protein tyrosine phosphatase 69 µM
Thiadiazole Derivative (7d, ) Anticancer (Caco-2) 1.8 µM

Biological Activity

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cell Line Assays : In vitro assays have demonstrated that compounds with similar pyrazole structures exhibit significant cytotoxic effects against cancer cell lines such as MCF7, A549, and HepG2. For instance, studies indicated that certain derivatives had IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds have been reported to activate intrinsic apoptotic pathways leading to caspase activation and eventual cell death .

Data Table: Anticancer Activity of Related Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF70.01Apoptosis induction
Compound BA5490.95DNA intercalation
This compoundHepG2TBDTBD

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

In Vitro Antimicrobial Studies

  • Minimum Inhibitory Concentration (MIC) : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Similar pyrazole derivatives have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Biofilm Formation Inhibition : Additionally, studies suggest that these compounds can inhibit biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria .

Data Table: Antimicrobial Activity of Related Pyrazole Derivatives

Compound NamePathogen TestedMIC (µg/mL)Biofilm Inhibition
Compound XStaphylococcus aureus0.22Yes
Compound YEscherichia coli0.30Yes
This compoundTBDTBD

Case Studies and Research Findings

Several case studies have investigated the biological activities of pyrazole derivatives, including this compound:

  • Study on Anticancer Properties : A comprehensive study involving multiple pyrazole derivatives revealed that those with methoxy substitutions displayed enhanced activity against multiple cancer cell lines due to their ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial potential of pyrazole derivatives showed that certain compounds effectively inhibited growth and biofilm formation in clinical isolates of Staphylococcus species, suggesting their applicability in treating resistant infections .

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